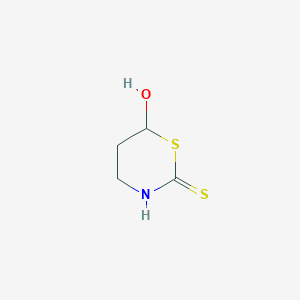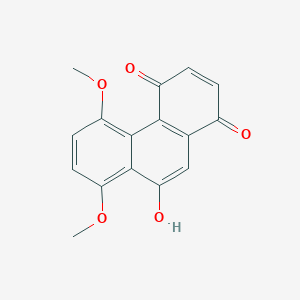
1,1-Bis(ethylsulfanyl)buta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(ethylsulfanyl)buta-1,3-diene is a chemical compound with the molecular formula C8H14S2. It is characterized by the presence of two ethylsulfanyl groups attached to a buta-1,3-diene backbone.
Preparation Methods
The synthesis of 1,1-Bis(ethylsulfanyl)buta-1,3-diene can be achieved through several synthetic routes. One common method involves the reaction of buta-1,3-diene with ethylthiol in the presence of a catalyst. The reaction conditions typically include moderate temperatures and the use of a solvent such as toluene . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
1,1-Bis(ethylsulfanyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethylsulfanyl groups to ethyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethylsulfanyl groups are replaced by other functional groups using reagents like alkyl halides
Scientific Research Applications
1,1-Bis(ethylsulfanyl)buta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1-Bis(ethylsulfanyl)buta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where it reacts with electrophiles to form new bonds. This process is facilitated by the presence of conjugated double bonds in the buta-1,3-diene backbone, which allows for resonance stabilization of the intermediate species .
Comparison with Similar Compounds
1,1-Bis(ethylsulfanyl)buta-1,3-diene can be compared with other similar compounds, such as:
1,3-Butadiene: Unlike this compound, 1,3-butadiene lacks the ethylsulfanyl groups and is primarily used in the production of synthetic rubber.
1,1-Dimethylbuta-1,3-diene: This compound has two methyl groups instead of ethylsulfanyl groups, resulting in different chemical reactivity and applications.
1,1-Bis(methylsulfanyl)buta-1,3-diene: Similar to this compound, but with methylsulfanyl groups, leading to variations in physical and chemical properties.
Properties
CAS No. |
104429-12-1 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)buta-1,3-diene |
InChI |
InChI=1S/C8H14S2/c1-4-7-8(9-5-2)10-6-3/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
KLNKCSYBQFAQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=CC=C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)



![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)


selanium iodide](/img/structure/B14329558.png)

![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)

![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)

